molecular formula C34H28N6O14S4 B8699229 Trypan Blue free acid CAS No. 2538-83-2

Trypan Blue free acid

Cat. No. B8699229
CAS RN: 2538-83-2
M. Wt: 872.9 g/mol
InChI Key: ZBNARPCCDMHDDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trypan blue is a bluish-gray to dark blue powder. (NTP, 1992)
Trypan blue sulfonic acid is an aminonaphthalenesulfonic acid that is the free acid form of trypan blue dye. It has a role as a dye. It is a member of naphthols, an aminonaphthalenesulfonic acid and a member of azobenzenes. It is a conjugate acid of a trypan blue(4-).
Trypan blue is a diazo dye used in ophthalmic cataract surgery to stain the anterior capsule in the presence of a mature cataract. This is done to aid in visualization before creating the continuous curvilinear capsulorhexis.
Trypan blue free acid is a Diagnostic Dye. The mechanism of action of trypan blue free acid is as a Dye.
Trypan Blue is an acid azo dye commonly used as a stain to distinguish viable from non-viable cells. It turns dead cells blue and viable cells unstained. It is a known animal carcinogen and an experimental teratogen.
A diazo-naphthalene sulfonate that is widely used as a stain.

Mechanism of Action

Trypan blue ophthalmic drops selectively stains membranes in the human eye during posterior surgery, such as epiretinal membranes (ERM) and Internal Limiting Membranes (ILM).
A dose of 50 mg per kg /of trypan blue/ appears to be the optimum teratogenic dose. A characteristic observation with trypan blue is that with treatment after the 9th day of gestation defects are rare. This fact has supported other evidence that the mechanism of action was dependent on disruption of yolk sac nutrition. ... Studies have produced evidence indicating a possible action of trypan blue on a nutritive function of the visceral yolk sac. The failure of the trypan blue to act directly upon the embryo is generally held ... .
The absence of teratogenic action after the initiation of chorio-allantoic placentation also indicated that yolk sac function was important in pathogenesis. The dye can be visualized in the cells of the visceral yolk sac. ... . The protein-trypan blue complex is concentrated in lysosomes. Through disruption of the enzymatic digestive process in the yolk sac lysosome, trypan blue may interfere with normal embryonic nutritive processes.

properties

CAS RN

2538-83-2

Molecular Formula

C34H28N6O14S4

Molecular Weight

872.9 g/mol

IUPAC Name

5-amino-3-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C34H28N6O14S4/c1-15-7-17(3-5-25(15)37-39-31-27(57(49,50)51)11-19-9-21(55(43,44)45)13-23(35)29(19)33(31)41)18-4-6-26(16(2)8-18)38-40-32-28(58(52,53)54)12-20-10-22(56(46,47)48)14-24(36)30(20)34(32)42/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)

InChI Key

ZBNARPCCDMHDDV-UHFFFAOYSA-N

impurities

... Substances identified in various samples /are/ 8-amino-2-[4'-(3,3' -dimethyl-biphenylazo)]-1-naphthol-3,6-disulfonic acid;  and 8-amino-2-[4'-(3,3' -dimethyl-4-hydroxybiphenylazo)]-1-napthol-3,6-disulfonic acid;  and 8-amino-2 -[4'-(3,3'-dimethyl-4-aminobiphenylazo)]-1-napthol-3,6-disulfonic acid ... and in addition ... can contain varying amt of its starting materials, including ortho-tolidine ... and inorganic salts.

SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N)O)C)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)N)O

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N)O)C)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)N)O

Color/Form

Bluish-grey powder
Dark greenish-brown powder.
Aqueous solution deep blue with violet tinge

melting_point

greater than 572 °F (NTP, 1992)
300 °C

physical_description

Trypan blue is a bluish-gray to dark blue powder. (NTP, 1992)
Gray-blue to blue powder;  [CAMEO]

solubility

1 to 10 mg/mL at 68 °F (NTP, 1992)
20 mg/mL in methyl Cellosolve, and 0.6 mg/mL in ethanol
Soluble in water
In water, <0.1 mg/mL

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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